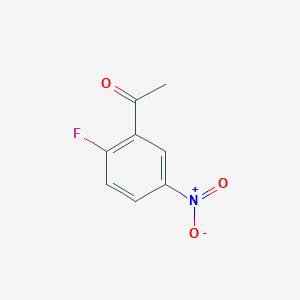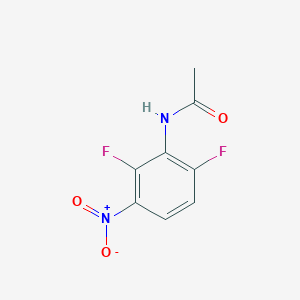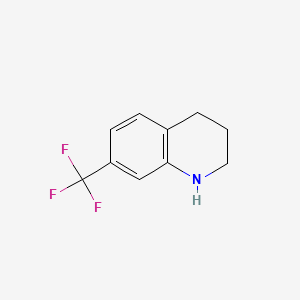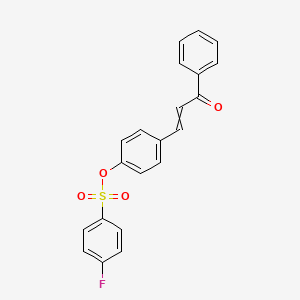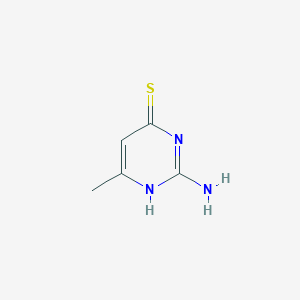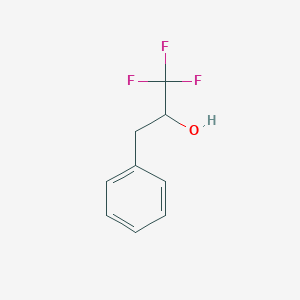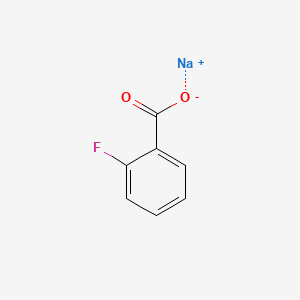
2-氟苯甲酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-fluorobenzoate is an organic compound with the chemical formula C7H4FNaO2. It appears as a white crystalline powder and is soluble in water and organic solvents. This compound is widely used in the chemical and pharmaceutical industries as an important intermediate in organic synthesis .
科学研究应用
Sodium 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in enzymatic defluorination studies to understand the breakdown of fluorinated compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Sodium 2-fluorobenzoate primarily targets enzymes involved in the defluorination process . These enzymes, such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, play a crucial role in the biodegradation of fluorinated compounds .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. In one mechanism, 2-fluorobenzoate reacts with molecular oxygen to form a cyclic peroxide intermediate, which is then reduced to catechol . This process involves a single molecule of oxygen supplying the two oxygen atoms of the catechol .
Biochemical Pathways
The defluorination of 2-fluorobenzoate initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers . The successive action of two hydroxylases would be expected to produce catechol derived from two separate molecules of oxygen .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, suggests it may have good bioavailability .
Result of Action
The result of Sodium 2-fluorobenzoate’s action is the formation of catechol from 2-fluorobenzoate, which is achieved through a defluorination reaction proceeding through a cyclic peroxide intermediate . This process supports the biodegradation of fluorinated compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-fluorobenzoate. For instance, the presence of specific microorganisms capable of enzymatic defluorination can impact the compound’s degradation . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
生化分析
Biochemical Properties
Sodium 2-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It is known to be metabolized by certain bacterial strains, such as Pseudomonas species, which utilize it as a sole carbon source. The metabolism of sodium 2-fluorobenzoate involves the defluorination of the compound, leading to the formation of catechol and 2-fluorocatechol . The enzymes involved in this process include hydroxylases, which catalyze the hydroxylation of the aromatic ring, and dehalogenases, which facilitate the removal of the fluorine atom. These interactions highlight the compound’s role in microbial degradation pathways and its potential use in bioremediation.
Molecular Mechanism
The molecular mechanism of action of sodium 2-fluorobenzoate involves its interaction with specific enzymes and biomolecules. The compound binds to hydroxylases and dehalogenases, which catalyze its conversion to catechol and 2-fluorocatechol. This process involves the formation of a cyclic peroxide intermediate, which is then reduced to catechol Additionally, sodium 2-fluorobenzoate can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic flux
Metabolic Pathways
Sodium 2-fluorobenzoate is involved in specific metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by hydroxylases and dehalogenases, leading to the formation of catechol and 2-fluorocatechol These enzymes play a crucial role in the defluorination and hydroxylation of the compound, facilitating its conversion to less toxic metabolites
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-fluorobenzoate typically involves the following steps:
Dissolution of Benzoic Acid in Dilute Hydrofluoric Acid: Benzoic acid is dissolved in dilute hydrofluoric acid.
Addition of Sodium Chloride: Sodium chloride is added to the solution to produce 2-fluorobenzoic acid.
Neutralization Reaction: The 2-fluorobenzoic acid is then neutralized with sodium hydroxide to form Sodium 2-fluorobenzoate.
Industrial Production Methods: Industrial production of Sodium 2-fluorobenzoate follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, concentration, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions: Sodium 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine atom, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols and other reduced forms
相似化合物的比较
2-Fluorobenzoic Acid: An aromatic organic compound with similar properties but lacks the sodium ion.
4-Fluorobenzoate: Another fluorinated benzoate with the fluorine atom in a different position.
Uniqueness: Sodium 2-fluorobenzoate is unique due to its specific positioning of the fluorine atom and the presence of the sodium ion, which influences its solubility and reactivity. This makes it particularly useful in specific synthetic and research applications .
属性
CAS 编号 |
490-97-1 |
|---|---|
分子式 |
C7H5FNaO2 |
分子量 |
163.10 g/mol |
IUPAC 名称 |
sodium;2-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10); |
InChI 键 |
YIZOXOUTDFWAOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)F.[Na] |
Key on ui other cas no. |
490-97-1 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


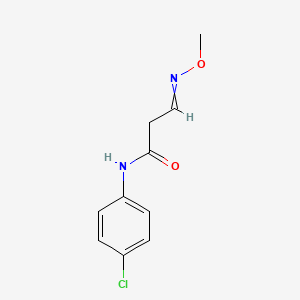
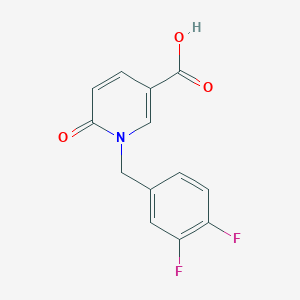
![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
